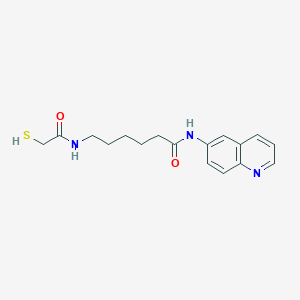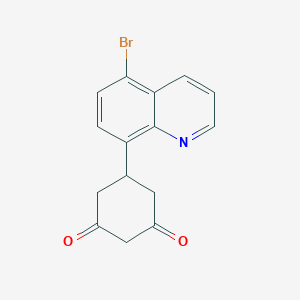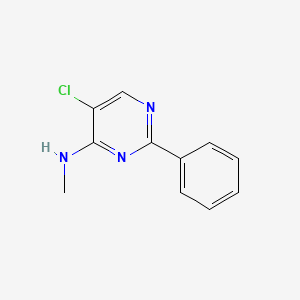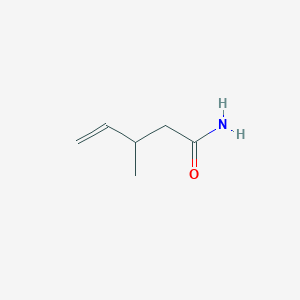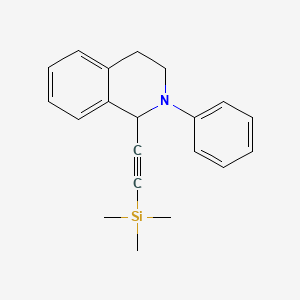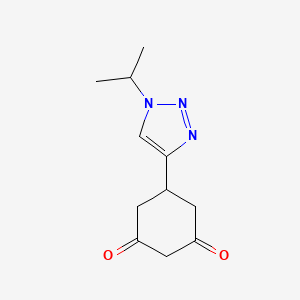
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a triazole ring attached to a cyclohexane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) ions (CuAAC) and proceeds under mild conditions with high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted cyclohexane derivatives .
科学研究应用
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
作用机制
The mechanism of action of 5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its bioactivity .
相似化合物的比较
Similar Compounds
- 4-Isopropyl-1H-1,2,3-triazol-1-yl)acetic acid
- 1-(1-aryl-1H-1,2,3-triazol-4-yl)-β-carboline derivatives
- 5-(1-Aryl-5-R-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazol-2-yl]pyridines
Uniqueness
5-(1-Isopropyl-1H-1,2,3-triazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a triazole ring and a cyclohexane-1,3-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC 名称 |
5-(1-propan-2-yltriazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15N3O2/c1-7(2)14-6-11(12-13-14)8-3-9(15)5-10(16)4-8/h6-8H,3-5H2,1-2H3 |
InChI 键 |
ZYNHDTNCPRJTEO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(N=N1)C2CC(=O)CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


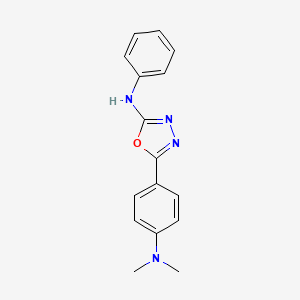
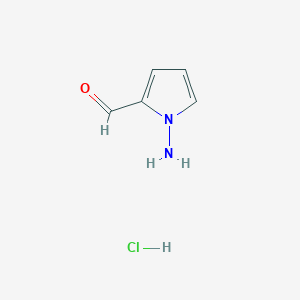
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)




